molecular formula C17H22N2O4 B8091480 (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid

Cat. No.: B8091480
M. Wt: 318.4 g/mol
InChI Key: IOFCLTJVWAKBIK-AWEZNQCLSA-N
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Description

(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a cyano group and dimethylphenyl moiety adds to its versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4-cyano-2,6-dimethylphenyl)propanoic acid.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the Boc-protected amine.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can facilitate reduction reactions.

    Bases and Nucleophiles: Strong bases like sodium hydride (NaH) and nucleophiles such as alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its functional groups.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, it is used in the production of fine chemicals and as a building block for various synthetic processes.

Mechanism of Action

The mechanism by which (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in further biochemical reactions. The cyano group can also interact with specific binding sites, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-cyano-2,6-dimethylphenyl)propanoic acid: Lacks the Boc protection, making it more reactive in certain conditions.

    (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the cyano group, affecting its reactivity and applications.

    (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a cyano group, altering its chemical properties.

Uniqueness

The presence of both the Boc-protected amine and the cyano group in (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid makes it uniquely versatile for a wide range of chemical reactions and applications. Its chiral nature further enhances its value in synthesizing enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-6-12(9-18)7-11(2)13(10)8-14(15(20)21)19-16(22)23-17(3,4)5/h6-7,14H,8H2,1-5H3,(H,19,22)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFCLTJVWAKBIK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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